(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol
Description
(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of one phenyl ring and a methoxy (-OCH3) group at the 3'-position of the adjacent ring. This structural motif confers unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and electron-donating effects from the methoxy substituent. The compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing more complex molecules (e.g., kinase inhibitors or polymer additives) .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHRRZFDGSFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602534 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81443-45-0 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl intermediate.
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable reducing agent such as sodium borohydride or lithium aluminum hydride is used to reduce a carbonyl precursor to the corresponding methanol.
Industrial Production Methods
In an industrial setting, the production of (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The biphenyl core provides structural stability and facilitates interactions with various receptors and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2.1.1. (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol (CAS 885965-14-0)
- Structure : Methoxy group at 2'-position, hydroxymethyl at 4-position.
- This positional change may alter electronic properties, as the methoxy group’s electron-donating effect is less conjugated to the hydroxymethyl group .
- Applications : Used in Suzuki-Miyaura couplings for drug intermediates .
2.1.2. (4′-Methyl-[1,1′-biphenyl]-3-yl)methanol (CAS 89951-79-1)
- Structure : Methyl (-CH3) at 4′-position, hydroxymethyl at 3-position.
- Key Differences : The methyl group is electron-donating but less polar than methoxy, reducing solubility in polar solvents. The hydroxymethyl at the 3-position (vs. 4-position in the target compound) may influence hydrogen-bonding interactions in biological systems .
2.1.3. (4′-Chloro-[1,1′-biphenyl]-3-yl)methanol (CAS 773872-39-2)
- Structure : Chloro (-Cl) at 4′-position, hydroxymethyl at 3-position.
Functional Group Replacements
2.2.1. Methyl 3-(4'-Methoxy-[1,1'-biphenyl]-4-yl)propanoate (Compound 41, CAS N/A)
- Structure: Propanoate ester at the 4-position, methoxy at 4′-position.
- Key Differences : The ester group increases hydrophobicity and metabolic stability compared to the hydroxymethyl group. This modification is common in prodrug design to enhance bioavailability .
2.2.2. Losartan (CAS 114798-26-4)
- Structure : Contains a hydroxymethyl group on an imidazole ring attached to a biphenyl core with a tetrazole substituent.
- Key Differences : The tetrazole group (acidic, ionizable) and imidazole ring contribute to Losartan’s angiotensin II receptor antagonism, highlighting how biphenyl scaffolds are tailored for specific biological targets .
2.3.1. Matrix Metalloproteinase-12 (MMP-12) Inhibitors
- Example: (2-((4'-Methoxy-[1,1'-biphenyl]-4-yl)thio)phenyl)methanol (Compound 19)
- Comparison : The thioaryl linkage and 4'-methoxy group enhance binding to MMP-12’s active site. The target compound’s 3'-methoxy analog may exhibit reduced potency due to altered steric and electronic interactions .
2.3.2. Suzuki-Miyaura Cross-Coupling Intermediates
- Example : (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS 156642-03-4)
- Comparison : Boronic acid derivatives are pivotal in cross-coupling reactions. The hydroxymethyl group in the target compound offers a handle for further functionalization (e.g., esterification, oxidation to carboxylic acid) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure
The molecular structure of this compound is characterized by a biphenyl core with a methoxy group and a hydroxymethyl substituent. This configuration may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of biphenyl derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | Staphylococcus aureus | 0.5 μg/mL |
| Compound B | Escherichia coli | 8 μg/mL |
| Compound C | Klebsiella pneumoniae | 2 μg/mL |
These results indicate that modifications in the biphenyl structure can enhance antibacterial efficacy, suggesting that this compound may possess similar properties.
Anticancer Activity
The anticancer potential of biphenyl derivatives has been documented in various studies. For example, certain biphenyl compounds have demonstrated cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity Against T98G Brain Cancer Cells
A study evaluated the effects of related biphenyl compounds on T98G brain cancer cells. The results showed:
- Concentration-Dependent Effects : Higher concentrations led to increased cell death and growth inhibition.
- Selectivity : The compounds exhibited significantly lower cytotoxicity against normal HEK cells compared to cancer cells.
Table 2: Cytotoxic Effects on Cancer vs. Normal Cells
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound D | T98G (Cancer) | 20 |
| Compound D | HEK (Normal) | >50 |
This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues.
Anti-inflammatory Activity
The anti-inflammatory properties of biphenyl derivatives are also noteworthy. Compounds similar to this compound have been investigated for their ability to inhibit protein denaturation and protease activity, which are indicative of anti-inflammatory effects.
Table 3: Inhibition of Protein Denaturation
| Extract Type | IC50 (μg/mL) |
|---|---|
| Methanol Extract | 5408.00 |
| n-Hexane Extract | 14.30 |
These findings suggest that the compound may play a role in modulating inflammatory responses through similar mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
